molecular formula C12H10Cl2N4O2 B2451232 (E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate CAS No. 477709-11-8

(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate

Cat. No. B2451232
CAS RN: 477709-11-8
M. Wt: 313.14
InChI Key: NJVPIULSAGMWNY-OMCISZLKSA-N
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Description

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a related compound, has been reconsidered in the preparation of zolazepam . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The reaction product of the synthesis process is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds with a structural resemblance to (E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate have demonstrated significant anticancer and antimicrobial properties. For instance, a Schiff base containing a similar pyrazole moiety showed effectiveness in cytotoxic activity against A549 cell lines, suggesting potential anticancer applications (M et al., 2022). Another study synthesized pyrazole derivatives that exhibited promising antiproliferative activity against the human breast cancer cell line MCF7, indicating their potential as breast cancer treatment agents (Panneerselvam et al., 2022). Additionally, novel pyrazole derivatives have been reported to possess significant antimicrobial and anticancer activities (Hafez et al., 2016).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of interest in synthesis and structural analysis. One study reported on the synthesis and crystal structure of related pyrazole derivatives, contributing valuable information for further development of similar compounds (Shen et al., 2012). Moreover, the synthesis of ethyl pyrazolecarboxylates, which share a similar structure, has been explored, providing insights into regioselective synthesis processes (Hanzlowsky et al., 2003).

Insecticidal and Fungicidal Activities

Compounds structurally related to this compound have shown potential in insecticidal and fungicidal applications. For example, a study synthesized benzo[d][1,2,3]triazin-4(3H)-ones derivatives, demonstrating insecticidal and fungicidal activities, suggesting the potential use of similar compounds in agriculture (Zhang et al., 2019).

Mechanism of Action

The mechanism of action of pyrazole derivatives is often studied using molecular docking techniques . For example, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .

Safety and Hazards

As with any chemical compound, it’s important to handle pyrazole derivatives with care. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases . If contact occurs with skin or eyes, immediately rinse with plenty of water and seek medical help .

Future Directions

Pyrazole derivatives have shown potential in the treatment of diseases such as leishmaniasis and malaria . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-7-9(11(14)18(2)17-7)6-16-20-12(19)8-3-4-10(13)15-5-8/h3-6H,1-2H3/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVPIULSAGMWNY-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)C2=CN=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/OC(=O)C2=CN=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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